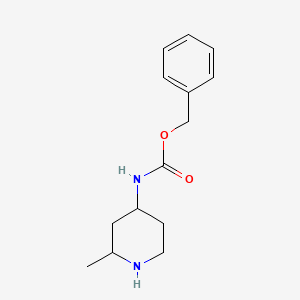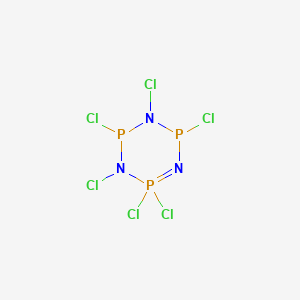
1,2,2,4,5,6-Hexachloro-1,3,5-triaza-2$l^{5},4,6-triphosphacyclohex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonitrilic chloride trimer, also known as hexachlorocyclotriphosphazene, is a chemical compound with the formula (NPCl₂)₃. It is a white crystalline solid that is primarily used as a precursor for the synthesis of various organophosphazenes. The compound is notable for its unique six-membered ring structure, which consists of alternating phosphorus and nitrogen atoms, each bonded to two chlorine atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonitrilic chloride trimer is typically synthesized through the reaction of phosphorus pentachloride (PCl₅) with ammonium chloride (NH₄Cl) in the presence of a solvent such as chlorobenzene. The reaction is carried out under an inert atmosphere, usually nitrogen, and involves heating the mixture to a temperature range of 80-132°C. The reaction time can vary from 6 to 10 hours, depending on the specific conditions and catalysts used .
Industrial Production Methods
In industrial settings, the preparation of phosphonitrilic chloride trimer often involves the use of composite catalysts such as zinc chloride, ferric chloride, and magnesium chloride. Pyridine is commonly used as an acid-binding agent to facilitate the reaction. The process aims to achieve high yields and purity, with mole yields reaching up to 85% and purity levels of 99% or higher .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonitrilic chloride trimer undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as alkoxides, amines, and thiolates.
Polymerization: The trimer can polymerize to form higher molecular weight polymers, including linear oils and elastomers.
Dehydrochlorination: The compound can undergo dehydrochlorination reactions with reagents like catechol and triethylamine, leading to the formation of tris(o-phenylenedioxy)phosphonitrile trimer and related polymers.
Common Reagents and Conditions
Common reagents used in the reactions of phosphonitrilic chloride trimer include sodium alkoxide, catechol, and triethylamine. Reaction conditions often involve heating and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of phosphonitrilic chloride trimer include various substituted phosphazenes, higher molecular weight polymers, and dehydrochlorinated derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphonitrilic chloride trimer has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of phosphonitrilic chloride trimer primarily involves its ability to undergo substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity is attributed to the electron-deficient nature of the phosphorus atoms in the compound, which makes them susceptible to nucleophilic attack. The resulting substituted phosphazenes exhibit unique properties that are exploited in various applications .
Vergleich Mit ähnlichen Verbindungen
Phosphonitrilic chloride trimer is part of a broader class of compounds known as phosphazenes, which include both cyclic and linear polymers. Similar compounds include:
Phosphonitrilic chloride tetramer (NPCl₂)₄: This compound also forms a cyclic structure but with four phosphorus and nitrogen atoms.
Phosphonitrilic fluoride and bromide: These compounds undergo similar polymerization-depolymerization reactions but differ in their halogen substituents, leading to variations in their chemical properties.
Cyclophosphazenes: These are cyclic compounds with alternating phosphorus and nitrogen atoms, similar to phosphonitrilic chloride trimer, but with different substituents on the phosphorus atoms.
Phosphonitrilic chloride trimer is unique due to its high reactivity and versatility in forming a wide range of substituted derivatives and polymers, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
Cl6N3P3 |
|---|---|
Molekulargewicht |
347.7 g/mol |
IUPAC-Name |
1,2,2,4,5,6-hexachloro-1,3,5-triaza-2λ5,4,6-triphosphacyclohex-2-ene |
InChI |
InChI=1S/Cl6N3P3/c1-8-10(3)7-12(5,6)9(2)11(8)4 |
InChI-Schlüssel |
GIDDTSHDTGZRPQ-UHFFFAOYSA-N |
Kanonische SMILES |
N1=P(N(P(N(P1Cl)Cl)Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


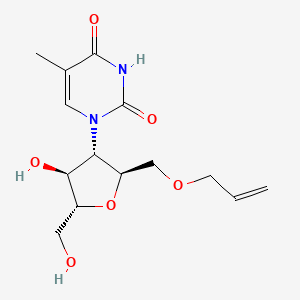
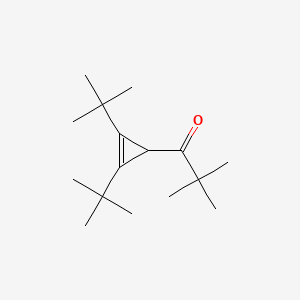
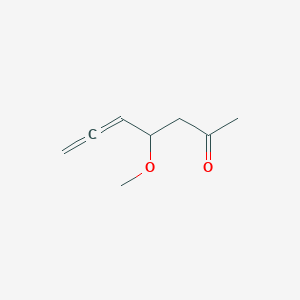
![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)

![1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)
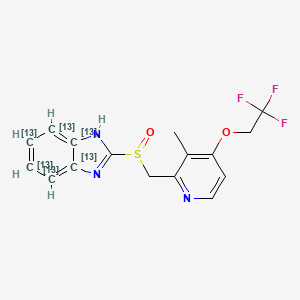
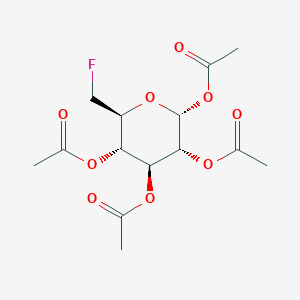
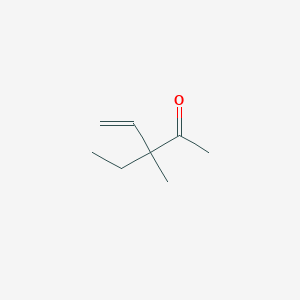
![Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate](/img/structure/B13828464.png)


